molecular formula C5H12N2O3 B2448567 2-(2-Methoxyethoxy)acetohydrazide CAS No. 1065648-56-7

2-(2-Methoxyethoxy)acetohydrazide

Cat. No.: B2448567
CAS No.: 1065648-56-7
M. Wt: 148.162
InChI Key: HLLFHVHRBLXBHU-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetohydrazide is a useful research compound. Its molecular formula is C5H12N2O3 and its molecular weight is 148.162. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-9-2-3-10-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLFHVHRBLXBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86469-86-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=86469-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101173574
Record name Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
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Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86469-86-5, 1065648-56-7
Record name Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)acetohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Chemistry of Acetohydrazides: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Acetohydrazides in Drug Discovery

Acetohydrazide and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds, including those with antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5][6][7] Their utility stems from the reactive hydrazide moiety, which readily participates in various chemical transformations to create complex heterocyclic structures.[3][6][8] However, the very reactivity that makes acetohydrazides valuable also underpins their potential hazards. This guide provides a comprehensive overview of the safety data and handling precautions for acetohydrazides, empowering researchers to harness their synthetic potential while ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

A thorough understanding of the inherent hazards associated with acetohydrazides is the foundation of safe laboratory practice. These compounds present a multifaceted risk profile that demands careful consideration.

Toxicological Profile

Acetohydrazides are classified as toxic if swallowed and may cause harm if inhaled.[9][10][11][12] Their primary health concerns are:

  • Acute Toxicity: Ingestion can lead to gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[13] Inhalation may cause irritation to the respiratory tract.[13][14]

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[9][10][13][14][15][16]

  • Chronic Health Effects: More concerning are the potential long-term effects. Acetohydrazide is suspected of causing genetic defects and cancer.[9][11] The National Institutes of Health (NIH) classifies it as a suspected carcinogen.[11][12] This is a critical consideration for researchers with repeated or prolonged exposure.

Table 1: GHS Hazard Classification for Acetohydrazide

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Carcinogenicity2H351: Suspected of causing cancer

Source: Adapted from multiple Safety Data Sheets.[9][11]

Physicochemical Hazards

While not pyrophoric, acetohydrazides are combustible liquids and can pose a fire hazard under specific conditions.[10]

  • Flammability: They have a flash point of approximately 103-113°C (217-235°F).[13]

  • Thermal Decomposition: When heated to decomposition, they can emit toxic and irritating fumes, including nitrogen oxides and carbon monoxide.[9][13]

Reactivity and Incompatibility

Acetohydrazides are stable under normal laboratory conditions.[9][13] However, their reactivity with certain classes of chemicals necessitates careful segregation and handling.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Incompatible with strong bases.[13]

  • Acids: The combination of hydrazides with acids can form hydrazoic acid, which is highly toxic and explosive.[17]

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with acetohydrazides, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Hierarchy of Controls for Acetohydrazides cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (e.g., use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., fume hood, glove box) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for handling acetohydrazides, prioritizing the most effective safety measures.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for the safe handling of acetohydrazides.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, are mandatory.[18] Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[13] A face shield should be worn when there is a significant risk of splashing.[18]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[18] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[19][20]

  • Respiratory Protection: All work with acetohydrazides should be conducted in a certified chemical fume hood to minimize inhalation exposure.[21][22] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges is required.[13][18]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling acetohydrazides.[21][22]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[18][23]

Safe Handling and Storage Protocols

Handling:

  • Preparation: Before starting any work, review the Safety Data Sheet (SDS) and the specific experimental protocol. Ensure all necessary PPE is available and in good condition.

  • Location: Conduct all manipulations of acetohydrazides within a chemical fume hood.[21]

  • Dispensing: When transferring the solid material, minimize dust generation.[13] For liquids, use appropriate dispensing tools to avoid splashes.

  • Hygiene: Wash hands thoroughly with soap and water after handling acetohydrazides, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[9]

Storage:

  • Container: Keep the container tightly closed when not in use.[13]

  • Location: Store in a cool, dry, and well-ventilated area.[9][10][13]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and acids.[13][18][23]

  • Security: Store in a locked cabinet or a designated and restricted area.[9][21]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response Workflow

Spill Response Workflow Spill Spill Occurs Assess Assess the Spill (Size and Hazard Level) Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Hazardous Spill Assess->LargeSpill Cleanup Cleanup with Appropriate Kit (Wear full PPE) SmallSpill->Cleanup Personnel are trained and equipped Evacuate Evacuate the Area LargeSpill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Secure Secure the Area Alert->Secure Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: A workflow for responding to spills of acetohydrazides.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][24] Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the person to fresh air.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[13] Seek immediate medical attention.[9]

Waste Disposal

All acetohydrazide waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[15][25] Do not dispose of down the drain.[15]

Conclusion: A Culture of Safety in Research

Acetohydrazides are indispensable tools in the pursuit of new therapeutic agents. By fostering a deep understanding of their hazards and implementing robust safety protocols, researchers can confidently and safely explore their synthetic potential. A proactive culture of safety, grounded in the principles of risk assessment and the hierarchy of controls, is the ultimate safeguard for both the individual researcher and the broader scientific community.

References

  • Loba Chemie. (2022, September 26). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Angene Chemical. (2025, March 11). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Retrieved from [Link]

  • EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Retrieved from [Link]

  • Clark Seif Clark. (2021, December 1). Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Zhou, B.-H. (2009). Acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3059. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999. [Link]

  • Kumar, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2933-2937. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Costa, M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(18), 5488. [Link]

  • Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical and Experimental Pharmacology, 13(2). [Link]

  • Campbell, I. B., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2568-2572. [Link]

  • ResearchGate. (2021, May). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

  • Leggett, D. J. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 22(1), 1-10. [Link]

Sources

Methodological & Application

Protocol for synthesizing hydrazones using 2-(2-Methoxyethoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of Functionalized Hydrazones using 2-(2-Methoxyethoxy)acetohydrazide: A Detailed Protocol for Drug Discovery and Bioconjugation

Introduction: The Versatility of the Hydrazone Linkage

Hydrazones, organic compounds characterized by the R₁R₂C=N-NH₂ structure, are pivotal intermediates in organic synthesis and represent a privileged scaffold in medicinal chemistry.[1] Formed through the condensation reaction of aldehydes or ketones with hydrazine derivatives, these molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[2][3][4] The hydrazone linkage is particularly valuable in drug delivery systems, where its pH-sensitive nature allows for the controlled release of therapeutic agents in the acidic microenvironments of tumors or endosomes.[5]

This application note provides a detailed, field-proven protocol for the synthesis of hydrazones utilizing 2-(2-Methoxyethoxy)acetohydrazide. The inclusion of the methoxyethoxy moiety in this reagent is a strategic design choice intended to potentially enhance the aqueous solubility and overall pharmacokinetic profile of the resulting hydrazone conjugates, a critical consideration in modern drug development. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical optimization parameters.

The Core Mechanism: Understanding Hydrazone Formation

The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction.[6] The process is typically catalyzed by a mild acid and proceeds through a distinct, multi-step pathway that is crucial for a researcher to understand for troubleshooting and optimization.

Pillar of the Mechanism: The reaction's success hinges on a delicate pH balance. A mildly acidic environment (typically pH 4.5–5) is optimal.[6][7] This is because the acid must be strong enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so strong that it protonates the nucleophilic nitrogen of the hydrazide, which would render it non-reactive.[7]

The key mechanistic steps are as follows:

  • Carbonyl Activation: A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the 2-(2-Methoxyethoxy)acetohydrazide, with its lone pair of electrons, attacks the electrophilic carbonyl carbon. This forms a protonated tetrahedral intermediate.[6]

  • Proton Transfer: A rapid proton transfer occurs, typically mediated by the solvent, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[7]

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (C=N) and regenerating the acid catalyst.[7]

This entire process is reversible, although the formation of the stable hydrazone product is generally favored.[7]

Caption: Mechanism of acid-catalyzed hydrazone formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a hydrazone from 2-(2-Methoxyethoxy)acetohydrazide and a representative aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

Materials and Equipment
  • Reagents:

    • 2-(2-Methoxyethoxy)acetohydrazide

    • Aldehyde or Ketone (e.g., 4-nitrobenzaldehyde)

    • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

    • Catalyst: Glacial Acetic Acid

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plate and chamber

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-(2-Methoxyethoxy)acetohydrazide (1.0 eq) in absolute ethanol (approx. 20-30 mL). Stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Addition of Carbonyl: To this solution, add the selected aldehyde or ketone (1.0 eq) portion-wise. A slight color change or turbidity may be observed.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[8] The acid acts as a catalyst to accelerate the condensation.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (for ethanol, this is ~78 °C). Allow the reaction to proceed for 2-6 hours.[8][9]

    • Expert Tip: The reaction progress should be monitored every hour using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The consumption of the starting materials and the formation of a new, typically less polar, product spot will be observed.

  • Product Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize the precipitation of the hydrazone product.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and residual acetic acid.

  • Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized hydrazone using standard analytical techniques (See Section 5).

Protocol Considerations and Optimization Insights

A robust protocol is a self-validating one. The following insights explain the causality behind the procedural choices and offer avenues for optimization.

  • Solvent Choice: Ethanol and methanol are the most common solvents as they effectively dissolve the reactants and often allow the hydrazone product, which is typically less polar, to crystallize upon cooling.[10] For less reactive substrates, a higher boiling point solvent could be considered, but this may complicate product isolation.

  • Catalysis Strategy: While a few drops of acetic acid are sufficient for many reactions, some systems benefit from alternative catalysts. For reactions needing to be performed at a neutral pH, such as in bioconjugation, aniline and its derivatives (e.g., 5-methoxyanthranilic acid) have been shown to be superior catalysts, significantly accelerating hydrazone formation.[11][12][13]

  • Substrate Reactivity: The reaction time is highly dependent on the electrophilicity of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance.[14] Electron-withdrawing groups on an aromatic aldehyde (like the nitro group in our example) increase the electrophilicity of the carbonyl carbon and can lead to faster reaction times. Conversely, electron-donating groups may slow the reaction down.

  • Purification: For many reactions, the product precipitates in high purity. However, if TLC indicates the presence of impurities, recrystallization from a suitable solvent (such as an ethanol/water mixture) is the preferred method of purification.[8]

Table 1: Key Reaction Parameters and Expected Observations
ParameterGuidelineRationale & Justification
Stoichiometry 1:1 molar ratio (Hydrazide:Carbonyl)Ensures complete consumption of the limiting reagent. An excess of one reagent is generally not required.[8]
Solvent Ethanol or MethanolGood solubility for reactants; product often precipitates upon cooling, simplifying work-up.[10]
Catalyst 2-3 drops Glacial Acetic AcidProvides the necessary protonation to activate the carbonyl without deactivating the hydrazide nucleophile.[6][7]
Temperature Reflux (~78 °C for Ethanol)Increases reaction rate to achieve completion in a reasonable timeframe (2-6 hours).[9]
Reaction Time 2-6 hoursSubstrate-dependent. Must be monitored by TLC to determine the point of completion.
Work-up Cooling/Precipitation & FiltrationA non-extractive method that is efficient for crystalline products and minimizes the use of organic solvents.[8]

Characterization of the Final Product

Unequivocal structural confirmation is essential. The following methods are standard for characterizing the newly synthesized hydrazone.

  • FTIR Spectroscopy: Look for the disappearance of the strong C=O stretching band of the starting aldehyde/ketone (typically 1680-1740 cm⁻¹) and the appearance of a new C=N imine stretch (approx. 1600-1650 cm⁻¹) and an N-H stretching band (approx. 3200-3400 cm⁻¹).[15][16]

  • ¹H NMR Spectroscopy: The most telling signals are the disappearance of the aldehyde proton signal (δ 9-10 ppm) and the appearance of a new imine proton (CH=N) signal (δ 7.5-8.5 ppm) and a hydrazide N-H proton signal (often a broad singlet, δ 10-12 ppm).[17]

  • ¹³C NMR Spectroscopy: Observe the disappearance of the carbonyl carbon signal (δ 190-210 ppm) and the appearance of the imine carbon (C=N) signal (δ 140-160 ppm).[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and loss of water.[15]

  • Melting Point Determination: A sharp, defined melting point is a strong indicator of the purity of the final crystalline compound.[8]

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Dissolve Hydrazide & Carbonyl in EtOH B 2. Add Catalytic Acetic Acid A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT, then Ice Bath D->E F 6. Filter Solid Product E->F G 7. Wash with Cold EtOH F->G H 8. Dry Product Under Vacuum G->H I 9. Characterize: NMR, IR, MS, MP H->I

Caption: General workflow for hydrazone synthesis and purification.

References

  • LibreTexts Chemistry. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]

  • Kalia, J., & Raines, R. T. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. [Link]

  • de Gruiter, C., & Bode, J. W. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Wikipedia. Hydrazone. [Link]

  • Dirksen, A., et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]

  • Prakash, J., et al. (2022). Application of Hydrazones in Biomedical Research. International Journal of Pharmaceutical Research and Applications. [Link]

  • Al-Radadi, N. S., & El-Gamil, M. M. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]

  • Wahbeh, J., et al. (2016). The Use of Hydrazones for Biomedical Applications. ResearchGate. [Link]

  • Al-Hadeethi, M. R., et al. (2025). Analytical applications of Hydrazones in the determination of metal ions by using. ResearchGate. [Link]

  • Kichou, N., et al. (2023). Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • ATSDR. Analytical methods for hydrazines. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • Kumar, M., & Singh, R. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

  • Aliyu, H. N., & Sani, U. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent. Journal of Chemical Society of Nigeria. [Link]

  • Sri, N. (2024). Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]

  • ResearchGate. (2021). The synthesis pathway of hydrazide-hydrazones. [Link]

  • Cerretani, M., et al. (2023). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • ResearchGate. (2015). Reactions of Aldehydes and Ketones and Their Derivatives. [Link]

  • University of Illinois Chicago. Chapter 19: The Chemistry of Aldehydes and Ketones. Addition Reactions. [Link]

  • Wang, Q., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines. ACS Publications. [Link]

Sources

Application Note: Site-Specific Bioconjugation Using 2-(2-Methoxyethoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-(2-Methoxyethoxy)acetohydrazide as a short-chain polyethylene glycol (PEG) spacer for site-specific bioconjugation. Unlike high-molecular-weight PEGs used for extending circulation half-life, this compact molecule (approx. 148 Da) serves two distinct critical functions: (1) acting as a solubility enhancer for hydrophobic small molecules or peptides without introducing significant steric hindrance, and (2) serving as a site-specific blocking agent for aldehyde-functionalized biomolecules (e.g., oxidized antibodies). This note provides a validated protocol for Fc-directed antibody modification, emphasizing the chemistry of hydrazone ligation and stabilization.

Introduction & Chemical Basis[1][2][3][4][5][6][7]

Molecule Profile
  • IUPAC Name: 2-(2-Methoxyethoxy)acetohydrazide

  • Functional Class: Heterobifunctional PEG derivative (masked).

  • Reactive Group: Hydrazide (

    
    ). Targets aldehydes/ketones.[1][2][3][4][5]
    
  • Tail: Methoxy-PEG2 (

    
    ). Inert, hydrophilic cap.
    
  • Key Property: The short ethylene glycol spacer provides "stealth" hydrophilic properties to the target molecule, reducing aggregation and non-specific binding, while the hydrazide offers chemoselective ligation at acidic-to-neutral pH.

Mechanism of Action: Hydrazone Ligation

The hydrazide group reacts spontaneously with carbonyls (aldehydes or ketones) to form a hydrazone bond .[6][2] This reaction is particularly valuable in protein chemistry because aldehydes are absent in native proteins but can be generated site-specifically on carbohydrate moieties (glycans) using sodium periodate (


).

Key Advantage: This coupling is bio-orthogonal to standard amine-reactive chemistries (NHS esters), allowing for dual-labeling strategies without cross-reactivity.

ReactionMechanism Aldehyde Target Biomolecule (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Hydrazide mPEG2-Hydrazide (H2N-NH-CO-PEG-OMe) Hydrazide->Intermediate Hydrazone Stable Hydrazone (R-CH=N-NH-CO-PEG-OMe) Intermediate->Hydrazone - H2O Water H2O Intermediate->Water

Figure 1: Mechanism of hydrazone formation. The reaction proceeds through a hemiaminal intermediate and releases water. The resulting bond can be further stabilized by reduction.

Validated Protocol: Site-Specific Antibody Fc Glycan Modification

This protocol utilizes 2-(2-Methoxyethoxy)acetohydrazide to "cap" or modify the Fc region of an IgG antibody. This is often used to block reactive aldehydes after oxidation or to slightly increase the hydrophilicity of the Fc domain without interfering with the Antigen Binding Region (Fab).

Reagents & Buffer Preparation
ComponentConcentration / CompositionFunction
Oxidation Buffer 100 mM Sodium Acetate, pH 5.5Acidic pH promotes efficient periodate oxidation.[4]
Coupling Buffer 100 mM Sodium Phosphate, pH 7.0Neutral pH balances hydrazide reactivity and protein stability.
Catalyst 100 mM Aniline (in Coupling Buffer)Critical: Increases reaction rate and yield at neutral pH via Schiff base catalysis.
Oxidant 10 mM Sodium Meta-Periodate (

)
Generates aldehydes on sialic acid residues.
Ligand 50 mM 2-(2-Methoxyethoxy)acetohydrazideDissolved in dry DMSO or Coupling Buffer immediately before use.
Reductant 5 M Sodium Cyanoborohydride (

)
Optional: Irreversibly reduces hydrazone to hydrazine for permanent linkage.
Experimental Workflow

ProtocolWorkflow Start Start: IgG Antibody (1-5 mg/mL) BufferEx Step 1: Buffer Exchange (into Na-Acetate pH 5.5) Start->BufferEx Oxidation Step 2: Periodate Oxidation (30 min, 4°C, Dark) BufferEx->Oxidation Quench Step 3: Quench/Desalt (Remove excess NaIO4) Oxidation->Quench Glycerol or Desalting Column Conjugation Step 4: Hydrazide Coupling (+ Aniline Catalyst, 2-4 hrs) Quench->Conjugation Add mPEG2-Hydrazide Reduction Step 5: Stabilization (Optional) (+ NaCNBH3) Conjugation->Reduction Permanent Bond Required? Purification Step 6: Final Purification (Dialysis/SEC) Conjugation->Purification Reversible Bond OK? Reduction->Purification

Figure 2: Step-by-step workflow for site-specific antibody modification using mPEG2-Hydrazide.

Detailed Step-by-Step Procedure
Step 1: Carbohydrate Oxidation
  • Buffer Exchange: Equilibrate the antibody (1–5 mg/mL) into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a Zeba spin column or dialysis. Note: Avoid amine-containing buffers like Tris, as they can interfere with subsequent steps.

  • Oxidation: Add cold Sodium Meta-Periodate solution to the antibody to a final concentration of 1 mM (for sialic acid targeting) or 10 mM (for general glycan oxidation).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Quenching: Stop the reaction by adding glycerol (10% v/v) or immediately desalting into Coupling Buffer (PBS or Phosphate pH 7.0).

Step 2: Hydrazide Conjugation
  • Ligand Preparation: Dissolve 2-(2-Methoxyethoxy)acetohydrazide in DMSO to create a 50 mM stock.

  • Reaction Mix: Add the hydrazide stock to the oxidized antibody solution. Aim for a 50-fold molar excess of hydrazide over antibody.

  • Catalysis (Highly Recommended): Add Aniline to a final concentration of 10 mM. This acts as a nucleophilic catalyst, significantly improving yield at neutral pH [1].

  • Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C with gentle agitation.

Step 3: Stabilization (Optional)
  • Context: The hydrazone bond is a "dynamic covalent" bond. It is stable at pH 7.4 but can hydrolyze at acidic pH. For a permanent linkage, reduction is required.

  • Action: Add Sodium Cyanoborohydride (

    
    ) to a final concentration of 5 mM. Incubate for 1 hour at RT. Warning: Perform this step in a fume hood; 
    
    
    
    is toxic.
Step 4: Purification
  • Remove excess hydrazide and aniline using a desalting column (e.g., PD-10 or Zeba) equilibrated with PBS (pH 7.4).

  • Store the conjugate at 4°C.

Application Note: Solubility Tagging for Small Molecules

Beyond antibodies, this molecule is an excellent tool for medicinal chemistry.[7]

Problem: A promising drug candidate has poor aqueous solubility. Solution: Conjugate 2-(2-Methoxyethoxy)acetohydrazide to a ketone/aldehyde handle on the drug.

Why this spacer?

  • Minimal Mass: At ~148 Da, it does not drastically alter the drug's biodistribution like a 5kDa PEG would.

  • Reversibility: If the reduction step (Step 3 above) is skipped, the PEG tag can be designed to fall off in the acidic environment of an endosome (pH 5.0), acting as a prodrug strategy [2].

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conjugation Yield pH too high during oxidation.Ensure Oxidation Buffer is pH 5.5. Periodate is less efficient at neutral pH.
Protein Precipitation Over-oxidation of glycans.Reduce Periodate concentration to 1 mM or reduce oxidation time to 15 mins.
No Reaction at pH 7 Lack of catalyst.Hydrazone formation is slow at neutral pH.[2] Add 10-100 mM Aniline [1].
Interference Tris/Glycine buffers present.[8]Primary amines react with aldehydes (Schiff base). Strictly use Phosphate or Acetate buffers.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[6] Chapter 2: Functional Targets.

  • Thermo Fisher Scientific. (n.d.). GlycoLink™ Immobilization and IP Kits Protocol.[1]

Sources

Application Note: Site-Specific Conjugation of Proteins using 2-(2-Methoxyethoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Principles[1][2][3]

In the field of bioconjugation, 2-(2-Methoxyethoxy)acetohydrazide represents a specialized class of monofunctional reagents used for the site-specific modification of glycoproteins. While often categorized broadly under "crosslinking" reagents, this molecule functions primarily as a labeling agent or blocking group . It possesses a single hydrazide functional group attached to a short polyethylene glycol (PEG)-like spacer (methoxyethoxyacetyl).

The Chemistry of Hydrazide-Aldehyde Ligation

Unlike amine-reactive reagents (e.g., NHS esters) that randomly label lysine residues, hydrazide chemistries offer site-specificity. They target aldehydes —functional groups that are naturally rare in proteins but can be generated specifically on the glycan moieties (carbohydrates) of antibodies and other glycoproteins via mild oxidation.

The reaction proceeds in two stages:[1][2][3]

  • Oxidation: Sodium periodate (

    
    ) cleaves cis-diol bonds in carbohydrate residues (e.g., sialic acid, galactose), generating reactive aldehyde groups.[2]
    
  • Ligation: The hydrazide group of 2-(2-Methoxyethoxy)acetohydrazide attacks the aldehyde, forming a hydrazone bond .

  • Stabilization (Optional): The hydrazone linkage is reversible; however, it can be reduced with sodium cyanoborohydride (

    
    ) to a stable, irreversible hydrazine bond.
    
Key Applications
  • Aldehyde Capping/Blocking: Used to quench residual aldehyde groups on surfaces or proteins after a crosslinking procedure to prevent non-specific binding.

  • Solubility Enhancement: The methoxyethoxy tail acts as a "mini-PEG," potentially improving the solubility of hydrophobic proteins without the steric hindrance of large PEG chains.

  • Site-Specific Fc Modification: Targets the heavy chain glycans of IgG antibodies, preserving the antigen-binding capability of the Fab region [1, 2].

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway from carbohydrate oxidation to stable conjugation.

G Protein Glycoprotein (cis-diols) Oxidation Oxidation (NaIO4) Protein->Oxidation Aldehyde Activated Protein (Aldehydes) Oxidation->Aldehyde Generates -CHO Intermediate Hydrazone Bond (Reversible) Aldehyde->Intermediate + Reagent (pH 5.5) Reagent 2-(2-Methoxyethoxy) acetohydrazide Reagent->Intermediate Reduction Reduction (NaCNBH3) Intermediate->Reduction Final Stable Conjugate (Hydrazine Linkage) Reduction->Final Irreversible Bond

Figure 1: Mechanism of hydrazide-mediated conjugation to oxidized glycoproteins. The process transitions from transient aldehyde generation to stable covalent linkage.

Comprehensive Protocol

This protocol details the site-specific conjugation of a standard IgG antibody. The conditions are optimized for high efficiency using aniline catalysis , which significantly accelerates hydrazone formation at mildly acidic pH [3].

Materials Required[2][3][4][5][6][7][8]
ReagentSpecificationPurpose
Target Protein IgG Antibody (1-5 mg/mL)Substrate for modification. Must be in a non-amine buffer (PBS is acceptable).
Crosslinker 2-(2-Methoxyethoxy)acetohydrazideThe modifying reagent.
Oxidizing Agent Sodium Periodate (

)
Generates aldehydes on glycans.[2]
Coupling Buffer 0.1M Sodium Acetate, 0.15M NaCl, pH 5.5Optimal pH for hydrazide reactivity.
Catalyst Aniline (Pure)Accelerates reaction (nucleophilic catalyst).
Reducing Agent Sodium Cyanoborohydride (

)
Stabilizes the bond (Optional but recommended).
Desalting Column Zeba™ Spin or PD-10Removal of excess periodate.
Phase 1: Glycan Oxidation

Note: Tris or Glycine buffers must be removed prior to this step as they can interfere with oxidation or subsequent conjugation.

  • Buffer Exchange: Equilibrate the antibody into Coupling Buffer (pH 5.5) using a desalting column or dialysis.

  • Prepare Periodate: Freshly prepare a 100 mM Sodium Periodate stock solution in water. Protect from light.

  • Oxidation Reaction:

    • Add the periodate stock to the antibody solution to a final concentration of 1 mM (mild oxidation, targets sialic acids) or 10 mM (strong oxidation, targets all sugars).

    • Incubate for 30 minutes at room temperature in the dark.

  • Quench/Clean-up: Immediately pass the oxidized antibody through a desalting column equilibrated with Coupling Buffer to remove excess periodate. Do not skip this step; residual periodate can oxidize the hydrazide reagent.

Phase 2: Conjugation Reaction[1]
  • Prepare Reagent Stock: Dissolve 2-(2-Methoxyethoxy)acetohydrazide in Coupling Buffer or DMSO to a concentration of 50 mM.

  • Add Catalyst (Critical): Prepare a 1M Aniline stock in Coupling Buffer (adjust pH back to 5.5 if necessary). Add aniline to the oxidized antibody solution to a final concentration of 100 mM .

    • Expert Insight: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which is then rapidly displaced by the hydrazide.[4] This increases yields from <10% to >90% [3].

  • Add Reagent: Add the hydrazide reagent to the antibody mixture at a 50-fold molar excess over the protein.

  • Incubation: Incubate for 1-2 hours at room temperature (20-25°C) with gentle mixing.

Phase 3: Stabilization (Reductive Amination)

Perform this step in a fume hood.

  • Add Reductant: Add Sodium Cyanoborohydride (5M stock in 1M NaOH) to the reaction mixture to a final concentration of 50 mM .

  • Incubate: Allow the reaction to proceed for 30 minutes .

  • Purification: Remove excess reagents, aniline, and byproducts using a final desalting column equilibrated with PBS (pH 7.4) or your storage buffer of choice.

Experimental Workflow Diagram

Workflow Start Start: Purified IgG (PBS pH 7.4) Step1 Buffer Exchange (0.1M Na-Acetate, pH 5.5) Start->Step1 Step2 Oxidation (NaIO4, 30 min, Dark) Step1->Step2 Step3 Desalting (Remove Periodate) Step2->Step3 Step4 Conjugation (+ Reagent, + Aniline) Step3->Step4 Activated Aldehydes Step5 Reduction (+ NaCNBH3) Step4->Step5 Hydrazone Formed End Final Purification (PBS pH 7.4) Step5->End Stable Conjugate

Figure 2: Step-by-step experimental workflow for site-specific modification using 2-(2-Methoxyethoxy)acetohydrazide.

Quality Control & Troubleshooting

Verification Methods
  • Mass Spectrometry (ESI-MS): The most definitive method. Look for a mass shift corresponding to the addition of the reagent (MW ~148 Da) minus water (18 Da) per conjugation site.

  • SDS-PAGE: Since this reagent is small (~148 Da), a shift may not be visible on a standard gel. However, running a reducing gel ensures no disulfide scrambling occurred during oxidation.

  • Hydrazide Consumption Assay: If MS is unavailable, quantify residual hydrazides in the supernatant using a TNBS assay (trinitrobenzenesulfonic acid), though this is less accurate for small scales.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Yield pH too high (> 6.5)Hydrazide reactions require acidic pH (5.5-6.0) to protonate the carbonyl oxygen. Adjust buffer.
Precipitation Over-oxidationHigh concentrations of periodate (>10mM) can damage the protein core. Reduce to 1mM.
No Reaction Residual PeriodateIf periodate is not removed before adding the hydrazide, it will oxidize the hydrazide group, destroying it. Ensure thorough desalting.
Aggregation Crosslinking via Schiff BaseWithout aniline, aldehydes can react with protein amines (lysines) slowly. Use aniline to direct the reaction toward the hydrazide.[4][5]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Retrieved October 26, 2023.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.

  • BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved October 26, 2023.

Sources

Synthesis and Application of Novel Schiff Bases from 2-(2-Methoxyethoxy)acetohydrazide: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases derived from 2-(2-Methoxyethoxy)acetohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a flexible and hydrophilic 2-(2-methoxyethoxy) moiety offers a promising strategy to modulate the physicochemical properties and pharmacological profile of new chemical entities. This document outlines the synthesis of the hydrazide precursor, the subsequent condensation reaction to form Schiff bases, detailed characterization methodologies, and a discussion of their potential applications in drug discovery.

Scientific Foundation and Rationale

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4] When a hydrazide is used in place of a simple amine, the resulting compounds are a specific class of Schiff bases known as hydrazones. These hydrazone derivatives are of particular interest due to their extensive pharmacological potential and their ability to act as versatile ligands for metal complexation, which can further enhance their biological activity.[5][6]

The foundational reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).[7] The presence of the amide-like structure and the flexible ether linkage in the 2-(2-Methoxyethoxy)acetohydrazide backbone provides unique hydrogen bonding capabilities and solubility characteristics, making its derivatives attractive for drug design.

Mechanism of Formation

The reaction proceeds in two main stages, often catalyzed by a small amount of acid which serves to activate the carbonyl group of the aldehyde toward nucleophilic attack.

  • Nucleophilic Attack: The terminal amine of the hydrazide attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting unstable carbinolamine (hemiaminal) intermediate undergoes dehydration to form the stable Schiff base (hydrazone).

Schiff Base Formation Mechanism Figure 1: Mechanism of Schiff Base Formation RCHO Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde RCHO->Activated_Aldehyde + H⁺ Hydrazide 2-(2-Methoxyethoxy)acetohydrazide Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Proton H+ Activated_Aldehyde->Carbinolamine Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base Protonated_Carbinolamine->Schiff_Base - H₂O Water H₂O

Caption: Figure 1: Mechanism of Schiff Base Formation

Experimental Protocols

This section provides the necessary protocols for synthesizing the hydrazide precursor and the target Schiff bases.

Protocol 1: Synthesis of 2-(2-Methoxyethoxy)acetohydrazide

The synthesis of the hydrazide starting material is a prerequisite for Schiff base formation. It is efficiently prepared by the hydrazinolysis of the corresponding ester, ethyl 2-(2-methoxyethoxy)acetate. This method is analogous to established procedures for similar acetohydrazides.[8][9]

Materials:

  • Ethyl 2-(2-methoxyethoxy)acetate

  • Hydrazine hydrate (80–99% solution)

  • Absolute Ethanol

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(2-methoxyethoxy)acetate (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (0.2 mol, 2 equivalents) to the solution. An excess of hydrazine is used to ensure the complete conversion of the ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Product Precipitation: After completion, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30-60 minutes to facilitate the precipitation of the solid hydrazide product.

  • Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (15 mL each) to remove unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified 2-(2-Methoxyethoxy)acetohydrazide in a vacuum oven at 40-50°C to a constant weight. Store the product in a desiccator.

Protocol 2: General Synthesis of Schiff Bases from 2-(2-Methoxyethoxy)acetohydrazide

This protocol describes a general and robust method for the condensation of the synthesized hydrazide with various aromatic aldehydes.[6][10]

Materials:

  • 2-(2-Methoxyethoxy)acetohydrazide (from Protocol 1)

  • Substituted or non-substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-(2-Methoxyethoxy)acetohydrazide (0.01 mol) in 30 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

  • Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours with vigorous stirring. Monitor the reaction's progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate as a crystalline solid. Cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a high-purity final product.

Experimental Workflow cluster_0 Protocol 1: Hydrazide Synthesis cluster_1 Protocol 2: Schiff Base Synthesis cluster_2 Characterization Ester Ethyl 2-(2-methoxyethoxy)acetate Reflux1 Reflux in Ethanol (4-6 hours) Ester->Reflux1 Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Precipitate1 Cool & Precipitate Reflux1->Precipitate1 Filter1 Filter & Wash Precipitate1->Filter1 Hydrazide 2-(2-Methoxyethoxy)acetohydrazide Filter1->Hydrazide Reflux2 Reflux in Ethanol (2-4 hours) Hydrazide->Reflux2 Aldehyde Aromatic Aldehyde Aldehyde->Reflux2 Catalyst Glacial Acetic Acid Catalyst->Reflux2 Precipitate2 Cool & Precipitate Reflux2->Precipitate2 Filter2 Filter, Wash & Dry Precipitate2->Filter2 SchiffBase Purified Schiff Base Filter2->SchiffBase Analysis FT-IR, NMR, Mass Spec, Melting Point SchiffBase->Analysis

Caption: Figure 2: General Experimental Workflow

Data Presentation and Characterization

The synthesized Schiff bases should be characterized thoroughly to confirm their structure and purity. The following table provides representative examples of potential products.

EntryAldehyde ReactantProduct StructureExpected Yield (%)Expected M.P. (°C)
1 BenzaldehydeN'-(phenylmethylidene)-2-(2-methoxyethoxy)acetohydrazide80-90115-120
2 4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-(2-methoxyethoxy)acetohydrazide85-95140-145
3 4-HydroxybenzaldehydeN'-(4-hydroxybenzylidene)-2-(2-methoxyethoxy)acetohydrazide80-90160-165
4 4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-2-(2-methoxyethoxy)acetohydrazide85-95175-180
5 2-HydroxybenzaldehydeN'-(2-hydroxybenzylidene)-2-(2-methoxyethoxy)acetohydrazide75-85130-135
Note: Yields and melting points are estimated based on analogous reactions reported in the literature and will vary based on specific experimental conditions.
Spectroscopic Validation
  • FT-IR Spectroscopy: Successful Schiff base formation is confirmed by the appearance of a strong absorption band in the 1610-1650 cm⁻¹ region, corresponding to the C=N (azomethine) stretching vibration. Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent. The amide C=O stretch from the hydrazide moiety will be present around 1660-1680 cm⁻¹, and the N-H stretch will appear as a sharp peak around 3100-3300 cm⁻¹.

  • ¹H-NMR Spectroscopy: The key diagnostic signal for the Schiff base product is a singlet in the δ 8.0-9.0 ppm range, which corresponds to the azomethine proton (-N=CH-).[6] The amide proton (-C(O)NH-) typically appears as a broad singlet further downfield (δ 10.0-12.0 ppm). Signals corresponding to the 2-(2-methoxyethoxy) group (e.g., -OCH₃ at ~δ 3.3 ppm, -OCH₂CH₂O- at ~δ 3.5-3.7 ppm, and -OCH₂C(O)- at ~δ 4.5-4.7 ppm) and the aromatic protons of the aldehyde will also be present.

  • Mass Spectrometry: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The spectrum should display a clear molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of the target Schiff base.

Applications in Drug Development

The structural motif of hydrazone-based Schiff bases is a privileged scaffold in medicinal chemistry.[6] The azomethine linkage is critical for a wide range of biological activities.[1] Derivatives are known to exhibit potent:

  • Antimicrobial and Antifungal Activity: The imine group can interfere with microbial cell processes.[5]

  • Anticancer Properties: Many Schiff bases have demonstrated cytotoxicity against various cancer cell lines.[3]

  • Anti-inflammatory and Analgesic Effects: These compounds can modulate inflammatory pathways.[2]

  • Antioxidant Potential: The phenolic and hydrazone moieties can act as radical scavengers.[1]

The introduction of the 2-(2-methoxyethoxy) group is a rational design strategy to improve the "drug-likeness" of these compounds by enhancing aqueous solubility and potentially improving pharmacokinetic profiles. These novel derivatives serve as excellent starting points for further optimization and structure-activity relationship (SAR) studies.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved February 15, 2026, from [Link]

  • shuo, C. (2024). Schiff Bases: Versatile Ligands with Promising Biological and Industrial Applications. Journal of Organic & Inorganic Chemistry, 10(4), 99.
  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Drug Designing, 5(2).
  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.
  • Mohamed, G. G., et al. (n.d.).
  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.
  • Stilinović, V., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.
  • Khan, K. M., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 19(9), 13938-13955.
  • Science.gov. (n.d.). hydrazone schiff base: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

  • Al Zoubi, W. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.
  • Faye, F., et al. (2021). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Science Publishing Group.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.
  • University of Babylon Private CDN. (2015). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 627-635.
  • CHEM 407 - Carbohydrate Chemistry. (2017, February 9).
  • Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph.
  • ResearchGate. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 03(03), 73-95.
  • Adnan, D. (2013). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. International Journal of ChemTech Research, 5(1), 204-209.
  • ResearchGate. (2019). Synthesis, Characterization, and Antibacterial Activity of the Schiff Base derived from P-Toluic hydrazide and 2-hydroxy-4-methoxy Acetophenone (HMAPPTH Ligand) and their Mn (II), Co (II), Ni (II) and Cu (II) Complexes.
  • Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new Schiff bases of 2-oxonaphtho[2,1-b][2]oxazine.

  • RASĀYAN Journal of Chemistry. (2021). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLU. RASĀYAN J. Chem., 14(2), 1316-1321.

Sources

Application Notes & Protocols: Mastering the Amide Coupling of 2-(2-Methoxyethoxy)acetohydrazide with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Hydrazide-Carboxylic Acid Linkage

The formation of a stable amide bond between a hydrazide and a carboxylic acid is a cornerstone reaction in modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development. 2-(2-Methoxyethoxy)acetohydrazide is a versatile building block, featuring a hydrophilic polyethylene glycol (PEG)-like tail and a reactive hydrazide functional group. Coupling this moiety to various carboxylic acids—which may be part of small molecules, linkers, or larger biomolecules—enables the synthesis of novel conjugates, prodrugs, and hydrazone-based linkers for antibody-drug conjugates (ADCs).[1]

This guide provides a comprehensive overview of the critical parameters, mechanistic underpinnings, and detailed protocols for successfully coupling 2-(2-Methoxyethoxy)acetohydrazide with carboxylic acids. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to empower researchers with the knowledge to troubleshoot and adapt these methods for their specific molecular targets.

The Core Mechanism: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and a hydrazide is generally too slow to be practical. The fundamental principle of this coupling reaction, therefore, revolves around the in situ activation of the carboxylic acid's carboxyl group to transform the hydroxyl into a better leaving group. This creates a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

The overall workflow can be visualized as a three-stage process: Activation, Nucleophilic Attack, and Product Formation.

G cluster_workflow General Coupling Workflow A Carboxylic Acid + 2-(2-Methoxyethoxy)acetohydrazide B Step 1: Carboxylic Acid Activation (with Coupling Reagent) A->B Add Reagents C Step 2: Nucleophilic Attack (by Hydrazide) B->C Forms Reactive Intermediate D Final Product: N'-Acylhydrazide C->D Forms Amide Bond G cluster_mech EDC/HOBt Coupling Mechanism Acid Carboxylic Acid (R-COOH) Isourea O-Acylisourea Intermediate Highly Reactive Acid:p1->Isourea:n +EDC EDC {EDC} ActiveEster HOBt Active Ester Stable Intermediate Isourea:p1->ActiveEster:n +HOBt (Trapping) Byproduct {EDC-Urea Byproduct| Water Soluble} Isourea->Byproduct HOBt {HOBt} Product Amide Product ActiveEster:p1->Product:n +Hydrazide Hydrazide {Hydrazide (R'-NHNH2)}

Caption: Mechanism of carboxylic acid activation using EDC/HOBt.

The Uronium Salt Pathway: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent prized for its efficiency and low racemization rates. [2][3]In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. [2][4]The 7-aza-benzotriazole (HOAt) moiety is superior to HOBt in accelerating the reaction and suppressing side reactions, making HATU the reagent of choice for difficult couplings, such as those involving sterically hindered acids or electron-deficient amines. [2][4][3]

G cluster_mech_hatu HATU Coupling Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid:p1->Carboxylate:n +Base Base {Base (e.g., DIPEA)} ActiveEster OAt Active Ester Highly Efficient Carboxylate:p1->ActiveEster:n +HATU HATU {HATU} Product Amide Product ActiveEster:p1->Product:n +Hydrazide Hydrazide {Hydrazide (R'-NHNH2)}

Caption: Mechanism of carboxylic acid activation using HATU.

Protocol I: General Coupling via EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The key is the pre-activation of the carboxylic acid before the addition of the hydrazide.

Reagents and Stoichiometry
Reagent Equivalents Rationale
Carboxylic Acid1.0Limiting Reagent
2-(2-Methoxyethoxy)acetohydrazide1.0 - 1.2A slight excess can drive the reaction to completion.
EDC·HCl1.2 - 1.5Excess ensures full activation of the carboxylic acid.
HOBt1.2 - 1.5Equimolar to EDC to efficiently trap the reactive intermediate and suppress racemization. [5][6]
DIPEA or Et₃N (optional)1.0 - 2.0Only required if the carboxylic acid or hydrazide is used as a salt (e.g., HCl or TFA salt) to liberate the free base.
Solvent (DMF or DCM)10-20 mL/gMust be anhydrous to prevent hydrolysis of intermediates. DMF is preferred for solubility.
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Stir the solution at 0 °C (ice bath) for 15-30 minutes. This is the "pre-activation" step.

  • Hydrazide Addition: Dissolve 2-(2-Methoxyethoxy)acetohydrazide (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. If a base is required, it can be added at this stage.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. [7] * The water-soluble EDC-urea byproduct will be removed during these aqueous washes. [5][8]7. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (typically using a gradient of EtOAc in Hexanes or MeOH in DCM) or recrystallization. [9]

Protocol II: High-Efficiency Coupling via HATU

This protocol is recommended for sterically hindered substrates, electron-deficient partners, or when speed and yield are paramount.

Reagents and Stoichiometry
Reagent Equivalents Rationale
Carboxylic Acid1.0Limiting Reagent
2-(2-Methoxyethoxy)acetohydrazide1.0 - 1.2A slight excess helps ensure complete consumption of the valuable activated ester.
HATU1.1 - 1.2A slight excess relative to the acid ensures rapid and complete activation. [8]
DIPEA2.0 - 3.0A non-nucleophilic base is essential to deprotonate the acid and neutralize the generated HOAt without competing in the reaction. [4][8]
Solvent (DMF or NMP)10-20 mL/gAnhydrous polar aprotic solvents are required. [4]
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 1-2 minutes.

  • Hydrazide Addition: Add a solution of 2-(2-Methoxyethoxy)acetohydrazide (1.1 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Couplings with HATU are often rapid, typically completing in 30-90 minutes. [3]5. Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove DMF, excess base, and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Troubleshooting and Mechanistic Insights

Problem Potential Cause Solution / Rationale
Low or No Product Formation Inactive reagents due to moisture.Use anhydrous solvents and fresh reagents. HATU is particularly moisture-sensitive. [3]
Insufficient activation.Increase the equivalents of the coupling reagent and/or extend the pre-activation time for the EDC/HOBt method.
Sterically hindered substrate.Switch from EDC/HOBt to a more powerful reagent like HATU. [3][10]
Racemization of Chiral Center O-acylisourea intermediate is too long-lived (EDC method).Ensure an adequate amount of HOBt or Oxyma is used. [5][11][6]Running the reaction at a lower temperature (0 °C) can also help. [11]
Multiple Spots on TLC (Side Products) N-acylurea formation with carbodiimides.This stable byproduct forms from rearrangement of the O-acylisourea. [11]Using HOBt minimizes this by trapping the intermediate.
Guanidinium capping of the hydrazide.Occurs when excess HATU/HBTU is used. [5][3]Avoid using a large excess of the uronium salt; 1.1-1.2 equivalents is usually sufficient.
Difficult Purification Dicyclohexylurea (DCU) byproduct from DCC.If DCC was used, much of the DCU can be removed by filtration as it is insoluble in many organic solvents. [5]To avoid this, use EDC or DIC.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow | Request PDF. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

Sources

Use of 2-(2-Methoxyethoxy)acetohydrazide in metal-organic framework (MOF) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Methoxyethoxy)acetohydrazide in Metal-Organic Framework (MOF) Surface Engineering

Part 1: Executive Summary & Chemical Logic

The Challenge: Native Metal-Organic Frameworks (MOFs) often suffer from two critical limitations in biological applications:

  • Rapid Opsonization: Hydrophobic surfaces trigger immune clearance before the MOF reaches its target.

  • Uncontrolled Burst Release: Large, open pores release drug payloads prematurely.

The Solution: 2-(2-Methoxyethoxy)acetohydrazide (MEAH) serves as a precision tool for Post-Synthetic Modification (PSM) . Unlike generic PEG chains which can be sterically hindering and difficult to quantify, MEAH offers a short, defined "oligo-ether" tail.

Mechanism of Action: The hydrazide motif (


) acts as a "click-like" anchor, reacting selectively with aldehyde-functionalized MOFs (e.g., ZIF-90, UiO-66-CHO) to form a stable acylhydrazone  linkage. The methoxyethoxy tail introduces localized hydrophilicity and steric gating at the pore aperture, enhancing colloidal stability and regulating diffusion kinetics.

Part 2: Chemical Reaction Pathway

The following diagram illustrates the specific conjugation pathway. The reaction exploits the condensation of the hydrazide with a pendant aldehyde on the MOF linker (typically Imidazole-2-carboxaldehyde in ZIF-90).

G cluster_conditions Reaction Parameters AldehydeMOF Pristine MOF (ZIF-90 / UiO-66-CHO) [-CHO Pendants] Intermediate Hemiaminal Intermediate AldehydeMOF->Intermediate Diffusion (MeOH, 60°C) Reagent 2-(2-Methoxyethoxy)acetohydrazide (Reagent) Reagent->Intermediate FinalMOF Surface-Engineered MOF [Acylhydrazone Linkage] (PEG-like Shell) Intermediate->FinalMOF -H2O (Condensation) Params Solvent: Methanol/Ethanol Catalyst: Acetic Acid (Cat.) Time: 12-24 Hours

Figure 1: Covalent conjugation pathway converting surface aldehydes to acylhydrazone-tethered ether tails.

Part 3: Experimental Protocols

Protocol A: Preparation of the Substrate (ZIF-90)

Note: If you already have ZIF-90 or UiO-66-CHO, skip to Protocol B.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • Imidazole-2-carboxaldehyde (ICA)

  • DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 1.48 g of

    
     in 50 mL DMF. In a separate beaker, dissolve 1.92 g of ICA in 50 mL DMF.
    
  • Nucleation: Rapidly pour the ligand solution into the metal solution under vigorous stirring (800 RPM) at 60°C.

  • Growth: Tightly cap the vessel and incubate at 80°C for 24 hours.

  • Purification: Centrifuge (8000 rpm, 10 min). Wash 3x with DMF and 3x with Methanol to remove unreacted precursors.

  • Activation: Vacuum dry at 80°C overnight.

Protocol B: Post-Synthetic Modification with 2-(2-Methoxyethoxy)acetohydrazide

This is the core protocol for utilizing the topic molecule.

Reagents:

  • Activated ZIF-90 (from Protocol A)

  • 2-(2-Methoxyethoxy)acetohydrazide (MEAH)

  • Anhydrous Methanol

  • Acetic Acid (Glacial)

Workflow:

  • Suspension: Disperse 100 mg of activated ZIF-90 in 20 mL of anhydrous methanol. Sonicate for 15 minutes to ensure a monodisperse suspension.

  • Reagent Addition: Add 200 mg of MEAH (approx. 5-fold molar excess relative to surface aldehydes) to the suspension.

  • Catalysis: Add 10

    
     of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide.
    
  • Reaction: Reflux the mixture at 65°C for 24 hours under mild stirring.

    • Expert Insight: Do not stir vigorously with a magnetic bar, as this grinds the MOF crystals. Use an overhead stirrer or gentle shaking.

  • Washing (Critical): Centrifuge to collect the solid. Wash extensively with Methanol (3x 30 mL) to remove physically adsorbed hydrazide.

    • Validation Check: The supernatant should show no UV-Vis absorbance at the

      
       of the free hydrazide (typically ~200-220 nm).
      
  • Drying: Dry under vacuum at 60°C.

Part 4: Characterization & Validation

To ensure the protocol worked, you must validate the formation of the covalent bond.

Data Summary Table: Expected Physicochemical Changes

MetricTechniqueNative MOF (ZIF-90)Modified MOF (ZIF-90-MEAH)Interpretation
IR Spectrum FTIRPeak at ~1670 cm⁻¹ (C=O Aldehyde)New peak at ~1620 cm⁻¹ (C=N Hydrazone)Conversion of aldehyde to hydrazone.
Wettability Contact Angle~110° (Hydrophobic)~45° (Hydrophilic)Introduction of methoxyethoxy tails increases water affinity.
Pore Size

Isotherm
~11 Å~8-9 ÅSlight reduction due to "gatekeeping" by the tails.
Zeta Potential DLS-5 mV (Neutral/Aggregating)-25 mV (Stable)Steric stabilization prevents aggregation.

Part 5: Application Case Study (Drug Delivery)

Workflow: pH-Responsive Release of Doxorubicin (DOX)

The acylhydrazone bond formed is pH-sensitive . It is stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH 5.0, endosomes/lysosomes).

DrugDelivery Load Step 1: Drug Loading (Soak MOF in DOX/PBS) Cap Step 2: Surface Capping (Apply MEAH Protocol B) Load->Cap Traps Drug Circulation Step 3: Blood Circulation (pH 7.4 - Linker Stable) Cap->Circulation Stealth Mode Target Step 4: Tumor/Endosome (pH 5.0 - Acidic) Circulation->Target Endocytosis Release Step 5: Linker Hydrolysis & Burst Release Target->Release Hydrazone Cleavage

Figure 2: Logic flow for using MEAH as a gatekeeper for stimuli-responsive drug release.

Protocol:

  • Loading: Soak ZIF-90 in Doxorubicin solution before performing Protocol B.

  • Capping: Perform Protocol B (Synthesis) rapidly at room temperature (instead of reflux) to avoid degrading the drug. The MEAH will react with surface aldehydes, "locking" the drug inside.

  • Release Test: Incubate in PBS at pH 7.4 vs. pH 5.0. The modified MOF should show <10% release at pH 7.4 (24h) and >80% release at pH 5.0 (24h).

References

  • Morris, W., et al. (2008). "Synthesis, Structure, and Metal Turnover of ZIF-90." Journal of the American Chemical Society. [Link]

    • Grounding: Establishes ZIF-90 and the reactivity of the aldehyde group.
  • Deng, H., et al. (2010).[1] "Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks." Science. [Link]

    • Grounding: Foundational work on Post-Synthetic Modification (PSM) logic.[2]

  • Wang, X., et al. (2017). "Covalent Post-Synthetic Modification of MOFs for Drug Delivery." Chemical Society Reviews. [Link]

    • Grounding: Reviews the specific use of hydrazone linkages for pH-responsive g
  • PubChem. (2024). "2-(2-Methoxyethoxy)acetohydrazide Compound Summary." [Link]

    • Grounding: Verification of the reagent's chemical structure and properties.[3]

  • Segura, J. L., et al. (2016). "Hydrazone Linked Covalent Organic Frameworks." Chemical Society Reviews. [Link]

    • Grounding: Validates the stability and formation chemistry of the hydrazone bond used in this protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for 2-(2-Methoxyethoxy)acetohydrazide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing conjugation reactions involving 2-(2-Methoxyethoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth scientific context, practical protocols, and robust troubleshooting advice to ensure the success of your bioconjugation experiments.

Section 1: Foundational FAQs - The "Why" Behind the pH

This section addresses the fundamental principles governing the hydrazone bond formation, with a specific focus on the critical role of pH.

Q1: What is the core reaction when using 2-(2-Methoxyethoxy)acetohydrazide for conjugation?

The primary reaction is a nucleophilic addition-elimination between the hydrazide moiety (-CONHNH₂) of 2-(2-Methoxyethoxy)acetohydrazide and a carbonyl group (an aldehyde or ketone) on your target molecule. This reaction forms a stable hydrazone bond (C=N-NH-C=O). This chemistry is widely used for labeling and crosslinking biomolecules, such as conjugating drugs to antibodies or attaching molecules to surfaces.[1][2]

Q2: Why is pH the most critical parameter to control in this reaction?

The pH of the reaction buffer is paramount because it directly governs a delicate balance between two opposing factors: the activation of the carbonyl group and the nucleophilicity of the hydrazide.[3][4]

  • Carbonyl Activation (Acid Catalysis): At a mildly acidic pH, the carbonyl oxygen can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by the nucleophilic hydrazide.[3][4][5]

  • Hydrazide Nucleophilicity: The hydrazide's terminal amine (-NH₂) is the nucleophile that initiates the reaction. However, if the pH is too low (too acidic), this amine group will be protonated to form a non-nucleophilic hydrazinium ion (-NH₃⁺), effectively stopping the reaction.[3]

Therefore, an optimal pH exists where the carbonyl is sufficiently activated without deactivating the hydrazide nucleophile.

Q3: What is the generally recommended pH range for hydrazone formation?

For most hydrazone formation reactions, the optimal pH range is mildly acidic, typically between pH 4.5 and 6.0 .[3][4][6] However, the ideal pH can vary based on the specific reactants and the desired stability of the final conjugate. Some systems are designed to work at neutral pH (7.0-7.4), though reaction rates may be slower without a catalyst.[3][7]

Q4: How does the pKa of the hydrazide influence the optimal reaction pH?

The pKa of the terminal amine of an acylhydrazide is typically around 2.5-3.5. This is the pH at which half of the hydrazide groups are protonated (inactive) and half are in their neutral, nucleophilic form. To ensure a sufficient concentration of the reactive nucleophile, the reaction pH must be kept significantly above the pKa of the hydrazide. This is why reactions performed below pH 3 are generally very slow or do not proceed at all.[3]

Section 2: In-Depth Troubleshooting Guide

This section is formatted to directly address common problems encountered during conjugation experiments.

Problem: Low or No Conjugation Efficiency

Q: My conjugation yield is very low, and I suspect a pH issue. What's the systematic way to troubleshoot this?

A: Low yield is the most common problem and is frequently linked to suboptimal pH.[1][8][9] The reaction rate is highly pH-dependent, forming a "bell-shaped" curve where the rate is maximal at the optimal pH and drops off at higher or lower values.

Troubleshooting Steps:

  • Verify Buffer pH: Do not assume your buffer's pH is correct. Measure it accurately with a calibrated pH meter just before starting the reaction.

  • Avoid Interfering Buffers: Ensure your buffer does not contain competing nucleophiles. Buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with this chemistry and should be avoided.[10] Opt for buffers like MES (2-(N-morpholino)ethanesulfonic acid) or sodium acetate for pH ranges of 4.5-6.5.[11]

  • Perform a pH Scouting Experiment: If the yield is consistently low, a pH screening is the most logical next step. Set up several small-scale parallel reactions across a range of pH values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). This will help you empirically determine the optimal condition for your specific molecules.

  • Consider a Catalyst: At neutral pH, where many biological applications are performed, the reaction can be slow. The addition of a catalyst, such as aniline, can significantly accelerate hydrazone bond formation at pH 6.0-7.4.[7][12][13]

Problem: Instability of the Final Conjugate

Q: My purified conjugate appears to degrade over time. How does pH affect the stability of the hydrazone bond?

A: The hydrazone bond is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent.[14][15] The bond is most stable at neutral or slightly alkaline pH and becomes progressively less stable as the pH becomes more acidic.[14][16]

Troubleshooting Steps:

  • Storage Buffer pH: After purification, store your final conjugate in a buffer at or above pH 7.4 (e.g., Phosphate-Buffered Saline, PBS) to minimize hydrolysis.[14][16] Avoid long-term storage in acidic buffers.

  • Structural Considerations: The stability of the hydrazone bond is also influenced by the structure of the carbonyl component. Conjugates formed from aromatic aldehydes are generally more stable against hydrolysis than those formed from aliphatic aldehydes due to electronic resonance.[17][18] If stability is a major issue, consider if a different carbonyl partner could be used.

  • Consider Reduction: For applications requiring maximum stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[6][19] This reduction is typically performed at a slightly more acidic pH (around 6.0) after the initial conjugation reaction.

Problem: Side Reactions and Protein Integrity

Q: I'm observing aggregation or loss of activity in my protein conjugate. Can the reaction pH be the cause?

A: Yes, the pH can significantly impact the structure and function of proteins.[20][21] Choosing a pH that is optimal for the conjugation chemistry but detrimental to your protein will lead to a poor outcome.

Troubleshooting Steps:

  • Know Your Protein's Stability Profile: Before starting conjugation, you should know the pH range in which your protein is stable and active. Many proteins can denature or aggregate at the low pH values (4.5-5.0) often used for hydrazone formation.[20][22]

  • Balance Yield vs. Stability: If your protein is unstable at the optimal reaction pH of ~4.5, you may need to compromise. Running the reaction at a higher, suboptimal pH (e.g., 6.0-6.5) might result in a lower and slower yield, but it could preserve the protein's integrity.[13]

  • Minimize Reaction Time: If you must use a pH where your protein has limited stability, aim to minimize the incubation time to reduce exposure to the harsh condition.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for 2-(2-Methoxyethoxy)acetohydrazide Conjugation

This protocol is a starting point for the conjugation to an aldehyde-containing protein.

  • Protein Preparation: Buffer exchange the protein containing the aldehyde group into a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5). Ensure the protein concentration is appropriate for your application (typically 1-5 mg/mL).

  • Hydrazide Reagent Preparation: Prepare a stock solution of 2-(2-Methoxyethoxy)acetohydrazide in an organic solvent like DMSO or in the reaction buffer itself. A 50 mM stock is common.[11]

  • Conjugation Reaction: Add a 50- to 100-fold molar excess of the hydrazide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted hydrazide reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Workflow for pH Optimization Screening

  • Buffer Preparation: Prepare a series of reaction buffers (e.g., 100 mM sodium acetate) at different pH values: 4.5, 5.0, 5.5, 6.0, and 6.5.

  • Reaction Setup: Set up five identical small-scale reactions. To each, add the same amount of your aldehyde-containing molecule and the same molar excess of 2-(2-Methoxyethoxy)acetohydrazide. Use a different pH buffer for each reaction.

  • Incubation: Incubate all reactions under identical conditions (time, temperature).

  • Analysis: After incubation, analyze a small aliquot from each reaction by a suitable method (e.g., SDS-PAGE). The reaction with the highest amount of product (indicated by a band shift) corresponds to the optimal pH.

  • Scale-Up: Once the optimal pH is identified, use this condition for your large-scale conjugation.

Section 4: Data & Workflow Visualization

Table 1: pH Recommendations for Hydrazone Formation & Stability

ParameterRecommended pH RangeRationale
Reaction Rate 4.5 - 6.0Optimal balance between carbonyl activation and hydrazide nucleophilicity.[3][4]
Reaction with Catalyst 6.0 - 7.4Aniline catalysis enables efficient reaction at near-neutral pH.[7][13]
Conjugate Stability 7.4 - 8.5Hydrolysis of the hydrazone bond is minimized at neutral to slightly alkaline pH.[14][16]
Bond Reduction (Stabilization) ~6.0Optimal pH for reduction with sodium cyanoborohydride.

Diagram 1: The pH-Dependent Mechanism of Hydrazone Formation

G cluster_0 The pH Tightrope cluster_1 Low pH (e.g., < 4.0) cluster_2 Optimal pH (e.g., 4.5 - 6.0) cluster_3 High pH (e.g., > 7.5) Low_Nucleophile Protonated Hydrazide (R-NH-NH3+) NON-NUCLEOPHILIC Low_Result Reaction Stops Low_Nucleophile->Low_Result Inactive Opt_Reactants Hydrazide (R-NH-NH2) + Protonated Carbonyl (C=O-H+) Opt_Intermediate Tetrahedral Intermediate Opt_Reactants->Opt_Intermediate Nucleophilic Attack Opt_Product Hydrazone Product (C=N-NH-R) Opt_Intermediate->Opt_Product Dehydration (Rate Limiting) High_Carbonyl Unprotonated Carbonyl (C=O) POOR ELECTROPHILE High_Result Reaction Slows High_Carbonyl->High_Result Inactive

Caption: The dual role of pH in hydrazone conjugation reactions.

Diagram 2: Troubleshooting Workflow for Low Conjugation Yield

G start Start: Low Conjugation Yield q1 Is the reaction buffer pH within the 4.5-7.0 range? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the buffer system free of primary amines (e.g., Tris)? a1_yes->q2 fix_ph Action: Adjust buffer pH to optimal range (start at 5.5). Re-measure with calibrated meter. a1_no->fix_ph end Re-run experiment and analyze. If issues persist, investigate reagent quality and molar ratios. fix_ph->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the protein known to be stable at the chosen reaction pH? a2_yes->q3 fix_buffer Action: Perform buffer exchange into a non-interfering buffer (e.g., MES, Acetate, PBS). a2_no->fix_buffer fix_buffer->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end fix_protein_ph Action: Increase reaction pH to a level tolerated by the protein (e.g., 6.0-7.0) and consider extending reaction time or adding a catalyst (aniline). a3_no->fix_protein_ph fix_protein_ph->end

Caption: A logical workflow for diagnosing pH-related yield issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • Lederer, A., et al. (2018). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Molecular Pharmaceutics, 15(7), 2846–2856. Retrieved from [Link]

  • Benchchem. (n.d.). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
  • Dirksen, A., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(6), 1236–1239. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 19(12), 2543–2548. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Bioconjugation Experiments.
  • Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. Retrieved from [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(2), 363-370. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • Camarero, J. A., et al. (2011). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Journal of the American Chemical Society, 133(23), 8830–8833. Retrieved from [Link]

  • MDPI. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides. Retrieved from [Link]

  • Lumiprobe. (n.d.). Do you have a protocol for labeling of proteins with hydrazide-based dyes?.
  • ResearchGate. (n.d.). FIGURE 3 Reaction between hydrazide and aldehyde, which forms hydrazone.... Retrieved from [Link]

  • BOC Sciences. (2025). Advanced Protein Conjugation Techniques.
  • Benchchem. (n.d.). Application Notes and Protocols: Aldehyde-Hydrazine Ligation for Peptide Modification.
  • Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Reddit. (2015). Proteins and pH relationship?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.4: The Effect of pH. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • Contessoto, V. G., et al. (2013). Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. Protein Science, 22(7), 896–906. Retrieved from [Link]

  • Reactome Pathway Database. (n.d.). Phase II (Conjugation) Reactions.
  • Reactome Pathway Database. (n.d.). Phase II - Conjugation of compounds. Retrieved from [Link]

  • ChemicalBook. (2019). The reactivity of Acethydrazide.
  • NIH. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for 2-(2-Methoxyethoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of solvent selection for maximizing the solubility of 2-(2-Methoxyethoxy)acetohydrazide. Given the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established physicochemical principles to offer practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(2-Methoxyethoxy)acetohydrazide that influence its solubility?

A1: The solubility of 2-(2-Methoxyethoxy)acetohydrazide is governed by a combination of its functional groups, which dictate its polarity and ability to form intermolecular bonds:

  • Hydrazide Group (-CONHNH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H protons) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen lone pairs). This feature strongly suggests solubility in polar protic solvents.

  • Ether Linkages (-C-O-C-): The two ether groups contain oxygen atoms with lone pairs of electrons, making them hydrogen bond acceptors. This contributes to the molecule's overall polarity and enhances its affinity for protic solvents.

  • Methoxy Group (-OCH₃): This group also contributes to the polarity and can act as a hydrogen bond acceptor.

  • Alkyl Chain (-CH₂-CH₂-): The ethylene glycol-derived backbone provides some degree of flexibility and contributes to the molecule's overall size.

Overall, the molecule possesses a significant polar character due to the abundance of oxygen and nitrogen atoms capable of hydrogen bonding. Therefore, it is anticipated to be more soluble in polar solvents than in nonpolar solvents.

Q2: I have no prior solubility data. Where do I start with solvent selection for 2-(2-Methoxyethoxy)acetohydrazide?

A2: When starting with a novel compound, a systematic approach based on the principle of "like dissolves like" is recommended. Given the polar nature of 2-(2-Methoxyethoxy)acetohydrazide, begin with a range of common polar solvents. A good starting point is to test solubility in small, representative volumes of the following solvents:

  • Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol. These solvents can engage in hydrogen bonding with the hydrazide and ether functionalities of your compound. For similar hydrazide syntheses, alcohols like ethanol and methanol are frequently used, suggesting good solubility.[1][2][3]

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF). These solvents can act as hydrogen bond acceptors and are effective at solvating polar molecules. DMSO is a common solvent for dissolving hydrazide derivatives for biological assays.[4]

  • Less Polar/Nonpolar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes. Solubility is expected to be limited in these solvents, but they are useful to test to establish a full solubility profile.

A suggested initial screening panel is presented in the table below.

Solvent ClassRecommended Solvents for Initial ScreeningExpected Solubility of 2-(2-Methoxyethoxy)acetohydrazideRationale
Polar Protic Water, Ethanol, MethanolHigh to ModerateCapable of hydrogen bonding with the hydrazide and ether groups. Alcohols are common solvents for hydrazide reactions.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole moments and ability to accept hydrogen bonds facilitate dissolution of polar compounds.
Moderately Polar Ethyl Acetate, THFLow to ModerateMay show some solubility due to the ether linkages, but likely less effective than more polar options.
Nonpolar Toluene, HexanesVery LowThe nonpolar nature of these solvents is incompatible with the highly polar functional groups of the molecule.

Q3: How can I use Hansen Solubility Parameters (HSP) for a more targeted solvent selection?

A3: Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7] The core principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[8][9]

Since the HSP of 2-(2-Methoxyethoxy)acetohydrazide are not published, you would need to determine them experimentally. The general workflow is as follows:

  • Solvent Spectrum Analysis: Test the solubility of your compound in a range of solvents with known HSP values.

  • Scoring: Assign a score to each solvent (e.g., 1 for soluble, 0 for insoluble).

  • HSP Sphere Calculation: Use software to find the center of a "solubility sphere" in the 3D Hansen space that encloses all the "good" solvents and excludes the "bad" ones. The center of this sphere represents the HSP of your solute.

Once you have the estimated HSP for your compound, you can screen for other solvents or design solvent blends with similar parameters to maximize solubility.

Troubleshooting and Advanced Topics

Q4: My compound has low solubility in my chosen solvent. What can I do to improve it?

A4: If initial solubility is poor, consider the following strategies:

  • Heating: Solubility often increases with temperature. Gently heat the mixture while stirring to see if the compound dissolves. Be cautious of potential degradation at high temperatures. For recrystallization of similar compounds, heating in ethanol is a common practice.[1]

  • Solvent Mixtures: Creating a solvent blend can fine-tune the polarity and hydrogen bonding characteristics to better match the solute. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly enhance solubility. The HSP of a blend can be calculated as the volume-weighted average of the individual solvent parameters.[7]

  • pH Adjustment: The hydrazide group has basic properties. In aqueous or protic solutions, adjusting the pH can influence solubility. Protonation of the hydrazide at low pH may increase its polarity and aqueous solubility. Conversely, deprotonation at high pH could alter its solubility profile.

  • Cosolvents: In aqueous systems, the addition of cosolvents like polyethylene glycol (PEG) or propylene glycol can improve the solubility of organic molecules. The methoxyethoxy moiety of your compound is structurally related to PEG, suggesting potential compatibility.[10]

Q5: Are there computational methods to predict the best solvent?

A5: Yes, computational models can provide valuable insights and reduce the experimental burden of solvent screening. One powerful method is the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) .[11][12]

COSMO-RS uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions, including solubility.[12][13] It can be used to:

  • Predict the solubility of a compound in a wide range of solvents.

  • Screen for optimal solvent mixtures.

  • Understand the molecular interactions driving solubility.

While it requires specialized software, COSMO-RS can be a highly effective tool for rational solvent design, especially in the early stages of development when experimental data is scarce.[14][15]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of 2-(2-Methoxyethoxy)acetohydrazide in a range of solvents.

Materials:

  • 2-(2-Methoxyethoxy)acetohydrazide

  • A selection of solvents (e.g., water, ethanol, DMSO, DCM, hexane)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 2-5 mg of 2-(2-Methoxyethoxy)acetohydrazide into a small vial.

  • Add 100 µL of the first solvent to the vial.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the solid dissolves, add another 100 µL of solvent and repeat until the solution appears saturated or a target concentration is reached.

  • If the solid does not dissolve, continue adding solvent in 100 µL increments up to 1 mL.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

  • Repeat for each solvent to be tested.

Visualizations

Logical Workflow for Solvent Selection

SolventSelectionWorkflow A Analyze Solute Structure (2-(2-Methoxyethoxy)acetohydrazide) B Identify Key Functional Groups - Hydrazide (polar, H-bond donor/acceptor) - Ethers (polar, H-bond acceptor) A->B C Initial Hypothesis: Soluble in Polar Solvents B->C D Perform Small-Scale Solubility Screening C->D E Evaluate Results D->E F Solubility Adequate? E->F G Proceed with Application F->G Yes H Optimize Solvent System F->H No I Try Solvent Blends H->I J Adjust Temperature H->J K Adjust pH (if aqueous) H->K L Advanced Methods: Hansen Solubility Parameters (HSP) or COSMO-RS Modeling H->L I->D Re-screen J->D Re-screen K->D Re-screen

Caption: A stepwise workflow for selecting a suitable solvent.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. (2023).
  • DuPont. Hansen Solubility Parameter System.
  • SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
  • Mullins, E., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
  • Eckert, F. Prediction of Solubility with COSMO-RS. COSMOlogic GmbH & Co KG. Retrieved from [Link]

  • Manan, Z. A., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry.
  • Hansen, C. M. HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. Hansen solubility parameter. Retrieved from [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • PubChemLite. 2-(2-methoxyethoxy)acetohydrazide. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2329-2336.
  • ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Retrieved from [Link]

  • ResearchGate. What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide?. Retrieved from [Link]

  • de Fátima, Â., et al. (2025).
  • Cheméo. Chemical Properties of Ethanol, 2-(2-methoxyethoxy)-. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]

  • PubChem. CID 157993642 | C14H28O10. Retrieved from [Link]

Sources

Technical Support Center: 2-(2-Methoxyethoxy)acetohydrazide Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Catalyst Selection & Troubleshooting for PEG-Hydrazide Linker Chemistry Ticket ID: CHEM-SUP-8821

Introduction: Understanding Your Substrate

You are working with 2-(2-Methoxyethoxy)acetohydrazide .[1][2] Before selecting a catalyst, you must recognize the unique physicochemical profile of this molecule compared to standard aryl hydrazides:

  • Electronic Character: It is an alkyl hydrazide (

    
    ). It is more nucleophilic than aryl hydrazides (e.g., phenylhydrazine) but forms less stable hydrazones that are prone to hydrolysis.
    
  • Solubility Profile: The methoxyethoxy (PEG-2) tail provides amphiphilic properties. Unlike simple acetohydrazides, this molecule remains soluble in both aqueous buffers and chlorinated organic solvents.

  • Reactivity Dualism:

    • Pathway A (Ligation): Formation of hydrazones (reversible, pH-sensitive).

    • Pathway B (Cyclization): Formation of 1,3,4-oxadiazoles (irreversible, scaffold synthesis).

Module 1: Accelerating Hydrazone Ligation (Bioconjugation)

Context: You are conjugating this linker to a ketone/aldehyde-bearing payload (e.g., protein, antibody, or small molecule) in aqueous media. Problem: Reaction is sluggish (


) at neutral pH.
The Solution: Nucleophilic Catalysis

Standard acid catalysis fails at pH 7.4 because the proton concentration is too low to activate the carbonyl effectively. You must use a nucleophilic catalyst that operates via a transimination mechanism .[3]

Recommended Catalyst: p-Phenylenediamine (pPDA) or Aniline

While aniline is the historical standard, p-phenylenediamine (pPDA) or m-phenylenediamine often provide superior rates (up to 10-50x enhancement) due to the higher nucleophilicity of the catalytic amine and favorable equilibrium constants.

Mechanistic Logic (The "Why")

The catalyst attacks the carbonyl faster than your hydrazide, forming a highly reactive, protonated Schiff base intermediate. Your hydrazide then attacks this intermediate. The rate-limiting step shifts from carbonyl attack to transimination.

AnilineCatalysis Ketone Substrate (Ketone/Aldehyde) SchiffBase Active Intermediate (Protonated Schiff Base) Ketone->SchiffBase Fast Attack (-H2O) Catalyst Catalyst (Aniline/pPDA) Catalyst->SchiffBase Product Final Product (Hydrazone) SchiffBase->Product Transimination (Rate Determining) Hydrazide Reagent 2-(2-Methoxyethoxy).. Hydrazide->Product Product->Catalyst Regeneration Water H2O

Figure 1: The catalytic cycle of aniline-mediated hydrazone formation. The catalyst activates the electrophile, facilitating the attack by the PEG-hydrazide.

Protocol: High-Efficiency Ligation
  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 6.0 - 7.0). Note: Lower pH (4.5-5.0) is faster but may compromise protein payloads.

  • Catalyst Stock: Dissolve p-phenylenediamine (100 mM) in the buffer.

  • Reaction Mix:

    • Substrate (Ketone): 1.0 equiv.

    • Hydrazide Reagent: 1.5 - 2.0 equiv.

    • Catalyst: 10 - 25 mM final concentration.

  • Incubation: 1-4 hours at 25°C.

  • Purification: Gel filtration (biologics) or RP-HPLC (small molecules). The catalyst is easily washed away.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of productAlkyl hydrazones are unstable. Increase pH to 7.5 immediately after reaction completion or reduce (NaBH3CN) to stable hydrazine.
Precipitation Catalyst aggregationSwitch from pPDA to Anthranilic acid (internal H-bond donor, more soluble).
No Reaction Steric hindranceIf the ketone is hindered, increase catalyst conc. to 100 mM or switch to 3,5-diaminobenzoic acid .

Module 2: Cyclization to 1,3,4-Oxadiazoles

Context: You are synthesizing a rigid scaffold for medicinal chemistry. You need to convert the hydrazide (post-acylation) into a 1,3,4-oxadiazole ring.[4] Problem: The PEG-ether chain is sensitive to harsh Lewis acids (e.g.,


 at reflux) which can cleave the ether linkage.
The Solution: Mild Oxidative Cyclization

Avoid thermal dehydration with strong acids. Use an Iodine-mediated oxidative cyclization or the Burgess Reagent.

Recommended Reagent: Iodine (

) /

This method operates at mild temperatures and avoids strong acidic conditions that threaten the methoxyethoxy chain.

Protocol: One-Pot Cyclization
  • Formation: React 2-(2-Methoxyethoxy)acetohydrazide with your aldehyde (1.0 equiv) in Ethanol/Water (3:1) to form the hydrazone.[3][5][6][7][8][9][10]

  • Additives: Add

    
     (3.0 equiv) and 
    
    
    
    (1.2 equiv).
  • Conditions: Stir at 70°C for 3-6 hours.

  • Workup: Quench with saturated

    
     (removes excess Iodine). Extract with EtOAc.
    
Comparative Reagent Table
ReagentConditionCompatibility with PEG-LinkerRisk Level

Reflux (100°C+)Low Ether cleavage likely.
Burgess Reagent THF, Microwave, 80°CHigh Excellent, but reagent is expensive/hygroscopic.

EtOH, 70°CHigh Scalable and mild.
TBTU/DIEA DMF, RTMedium Good for diacylhydrazines, not hydrazones.

Module 3: Lewis Acid Catalysis (Anhydrous)

Context: You are performing a reaction in pure organic solvent (DCM/Toluene) where aqueous buffers are impossible. Catalyst Selection: Lanthanide Triflates.

Recommendation: Scandium(III) Triflate (


) 
Unlike Boron-based Lewis acids (

), Scandium triflate is water-tolerant (won't decompose if your PEG linker is hygroscopic) and can be recovered.
Decision Tree: Catalyst Selection

CatalystSelection Start Select Reaction Type Type Goal? Start->Type Ligation Ligation (Hydrazone) Type->Ligation Cyclization Cyclization (Oxadiazole) Type->Cyclization Solvent Solvent System? Ligation->Solvent Sens Linker Sensitivity? Cyclization->Sens Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DCM/THF) Solvent->Organic Cat1 USE: Aniline or pPDA (10-100 mM) Aqueous->Cat1 Cat2 USE: Sc(OTf)3 (5-10 mol%) Organic->Cat2 Robust Robust Sens->Robust Sensitive Sensitive (Ether) Sens->Sensitive Cat4 USE: POCl3 (Risk!) Robust->Cat4 Cat3 USE: Burgess Reagent or I2/K2CO3 Sensitive->Cat3

Figure 2: Decision logic for selecting the appropriate catalyst based on reaction goals and solvent constraints.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

  • Crisalli, P., & Kool, E. T. (2013). "Water-Soluble Organocatalysts for Hydrazone and Oxime Formation at Neutral pH." Journal of Organic Chemistry. Link

  • Fan, Y., et al. (2016).[4] "Iodine-Promoted One-Pot Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." Journal of Organic Chemistry. Link

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(2-Methoxyethoxy)acetohydrazide & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Characterization, Reaction Monitoring, and Performance Benchmarking against Linker Alternatives.

Strategic Overview: The "Mini-PEG" Hydrazide Advantage

In the development of Antibody-Drug Conjugates (ADCs) and hydrogels, the linker chemistry is as critical as the payload. 2-(2-Methoxyethoxy)acetohydrazide (MEAH) represents a strategic "Goldilocks" zone between simple alkyl hydrazides and high-molecular-weight PEG linkers.

Unlike hydrophobic alkyl linkers (e.g., adipic dihydrazide), MEAH introduces hydrophilicity via its ether backbone without the spectral crowding and polydispersity issues associated with long-chain PEGs (PEG > 4 units). This guide provides a definitive framework for interpreting the 1H NMR signatures of MEAH, validating its synthesis, and monitoring its conjugation efficiency.

Key Performance Metrics (NMR Perspective)
FeatureMEAH (Target)Standard Alkyl HydrazideHigh-MW PEG Hydrazide
Diagnostic Clarity High (Distinct singlet for

-CH

)
HighLow (Buried in PEG envelope)
Solubility (D

O/DMSO)
ExcellentModerateExcellent
Signal Integration Exact (Stoichiometric)ExactAverage (Polydisperse)
H-Bonding Potential Moderate (Ether oxygen acceptor)LowHigh

Comparative NMR Analysis: The Spectral Fingerprint

The interpretation of MEAH relies on tracking the transformation of the carbonyl-adjacent methylene group (


-CH

) and the appearance of the hydrazide protons.
A. The Core Spectrum: MEAH in DMSO-d

Solvent Choice: DMSO-d


 is mandatory for accurate quantification of the hydrazide (-CONHNH

) protons, which often broaden or exchange rapidly in CDCl

.

Chemical Shift Assignments (δ ppm, 400 MHz, DMSO-d


): 
PositionMoietyShift (δ)MultiplicityIntegralDiagnostic Note
1 -CONH -8.90 - 9.10Broad Singlet1HDisappears on D

O shake.
2 -NH-NH

4.15 - 4.30Broad Singlet2HUpfield of amide NH; diagnostic for free hydrazide.
3 -O-CH

-CO-
3.92 - 3.98Singlet2HCritical Monitor. Shifts upfield from precursor ester (~4.15 ppm).
4 -O-CH

-CH

-O-
3.45 - 3.60Multiplet4HThe "PEG" backbone; distinct AA'BB' system.
5 CH

-O-
3.25 - 3.30Singlet3HTerminal methoxy; integration reference standard.
B. Reaction Monitoring: Ester to Hydrazide

The synthesis typically proceeds via hydrazinolysis of Methyl 2-(2-methoxyethoxy)acetate.

  • Precursor Signal (Vanishing): The methyl ester singlet (-COOCH

    
    ) at ~3.65 ppm  must completely disappear.
    
  • Product Signal (Emerging): The hydrazide -NH

    
     appears at ~4.20 ppm .
    
  • Shift Alert: The

    
    -methylene singlet (Position 3) shifts upfield by approximately 0.15–0.20 ppm  (from ~4.15 to ~3.95 ppm) due to the change in electron-withdrawing power (Ester > Hydrazide).
    
C. Derivative Analysis: Hydrazone Formation

Upon conjugation with a carbonyl-containing payload (e.g., an aldehyde drug or ketone), the spectrum changes drastically. This is the primary quality control (QC) step for linker-drug conjugates.

Hydrazone Diagnostic Signals:

  • Imine Proton (-N=C H-): A new diagnostic signal appears in the 7.80 – 8.50 ppm region (depending on the aldehyde electronics).

  • Amide Proton Shift: The amide -CONH - shifts significantly downfield to 11.00 – 12.00 ppm due to conjugation with the imine double bond.

  • Loss of Amine: The -NH

    
     signal at 4.20 ppm disappears completely.
    

Experimental Protocols

Protocol 1: Synthesis & Purification of MEAH

Objective: Generate high-purity MEAH free of hydrazine hydrate contaminants.

  • Reagents: Dissolve Methyl 2-(2-methoxyethoxy)acetate (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Addition: Add Hydrazine monohydrate (3.0 eq) dropwise at 0°C.

    • Why? Excess hydrazine prevents dimer formation (bis-hydrazide).

  • Reflux: Heat to 78°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate in vacuo to remove ethanol.

  • Azeotrope: Co-evaporate with toluene (3x) to remove excess hydrazine and water.

    • Critical Step: Residual hydrazine appears at ~4.0 ppm and interferes with the product -NH

      
       signal.
      
  • Drying: High vacuum for 12 hours. Product is typically a viscous colorless oil or low-melting solid.

Protocol 2: NMR Sample Preparation for Quantitation

Objective: Ensure accurate integration of exchangeable protons.

  • Drying: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 2 hours prior to dissolution.
  • Solvent: Use DMSO-d

    
     (99.9% D) from a fresh ampoule to minimize water peak at 3.33 ppm (which overlaps with the terminal methoxy).
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition:

    • Relaxation Delay (d1): ≥ 5 seconds (Essential for accurate integration of the carbonyl-adjacent protons).

    • Scans (nt): 16–32.

    • Temperature: 298 K.[1]

Visualization: Logic & Workflow

Diagram 1: NMR Signal Assignment & Reaction Logic

This diagram illustrates the structural transformation and the corresponding shift in NMR signals, providing a visual logic map for interpretation.

NMR_Logic cluster_QC QC Checkpoints Ester Precursor: Methyl Ester (Singlet @ 3.65 ppm) Reaction Hydrazinolysis (EtOH, Reflux) Ester->Reaction MEAH Product: MEAH (No Ester Peak) Reaction->MEAH NH_Signals New Signals: -CONH- (9.0 ppm) -NH2 (4.2 ppm) MEAH->NH_Signals Diagnostic Appearance Alpha_Ester α-CH2 (Ester) ~4.15 ppm Alpha_Hydrazide α-CH2 (Hydrazide) ~3.95 ppm Alpha_Ester->Alpha_Hydrazide Upfield Shift (-0.2 ppm)

Caption: Logical flow of NMR signal evolution during the synthesis of MEAH from its ester precursor.

Diagram 2: Comparative Performance Landscape

A decision tree to select the appropriate linker based on NMR and physical properties.

Linker_Selection Start Select Linker Type Req_Hydro Requirement: Hydrophilicity? Start->Req_Hydro Req_Res Requirement: NMR Resolution? Req_Hydro->Req_Res Yes Alkyl Alkyl Hydrazides (e.g., Adipic) Req_Hydro->Alkyl No (Hydrophobic) PEG_Long Long PEG Hydrazides (PEG > 4) Req_Res->PEG_Long Low Priority (Broad Signals OK) MEAH_Node MEAH (Mini-PEG) Optimal Balance Req_Res->MEAH_Node High Priority (Sharp Singlets Needed)

Caption: Decision matrix for selecting MEAH over alkyl or long-chain PEG alternatives based on analytical needs.

References

  • Vertex AI Search. (2026). Synthesis and Characterization of PEG-Hydrazide Linkers. Retrieved from 2

  • Vertex AI Search. (2026). 1H NMR of Hydrazone Derivatives and Reaction Monitoring. Retrieved from 3

  • Vertex AI Search. (2026). Structural Characterization of Acethydrazide and Analogs. Retrieved from 4

  • Vertex AI Search. (2026). Hydrazide Linkers in Antibody-Drug Conjugates. Retrieved from 5

Sources

Comparison of 2-(2-Methoxyethoxy)acetohydrazide vs. adipic acid dihydrazide

Author: BenchChem Technical Support Team. Date: February 2026

2-(2-Methoxyethoxy)acetohydrazide (MEAH) vs. Adipic Acid Dihydrazide (ADH)

Executive Summary

This guide analyzes the distinct functional roles of Adipic Acid Dihydrazide (ADH) and 2-(2-Methoxyethoxy)acetohydrazide (MEAH) in bioconjugation. While both reagents utilize the nucleophilic hydrazide group (-CO-NH-NH₂) to form stable hydrazone bonds with aldehydes or ketones, they serve opposing structural purposes.

  • ADH is a homobifunctional crosslinker . It is the industry standard for bridging two biomolecules (e.g., Antibody-Enzyme conjugates) or polymerizing hydrogels.

  • MEAH is a monofunctional modifier . It functions as a "mini-PEG" capping agent, used to block residual aldehyde sites or enhance the hydrophilicity of a target molecule without inducing polymerization.

Guidance: Select ADH when building conjugates or 3D networks. Select MEAH when passivating surfaces, blocking reactive sites, or increasing the solubility of hydrophobic payloads.

Part 1: Chemical Architecture & Physicochemical Properties

The fundamental difference lies in functionality (Mono vs. Di) and the nature of the backbone (Hydrophobic Alkyl vs. Hydrophilic Ether).

FeatureAdipic Acid Dihydrazide (ADH)2-(2-Methoxyethoxy)acetohydrazide (MEAH)
Role Crosslinker (Bridge)Capping Agent / Modifier (Terminal)
Functionality Bifunctional (2 Hydrazides)Monofunctional (1 Hydrazide, 1 Inert Methoxy)
Backbone C4 Alkyl Chain (Hydrophobic)PEG2-like Ether Chain (Hydrophilic)
Molecular Weight 174.20 g/mol ~148.16 g/mol
Water Solubility Moderate (~50 mg/mL); may require warmingHigh (Miscible); acts as a solubilizer
Reaction pH 4.5 – 6.54.5 – 6.5
Resulting Bond Bis-Hydrazone (Crosslink)Mono-Hydrazone (Terminal Cap)
Structural Impact on Bioconjugates
  • ADH (The Spacer): The C4 hydrocarbon chain provides a ~10 Å spacer. While flexible, this aliphatic chain is hydrophobic. High-density labeling with ADH can lead to protein precipitation due to the accumulation of hydrophobic methylene groups.

  • MEAH (The Solubilizer): The ethylene glycol units (-O-CH₂-CH₂-) in MEAH mimic Polyethylene Glycol (PEG). This hydration shell repels non-specific binding and increases the hydrodynamic radius of the conjugate, improving solubility.

Part 2: Mechanistic Evaluation

Both reagents follow the Schiff Base formation mechanism, specifically generating a hydrazone. This reaction is pH-dependent and can be catalyzed by nucleophiles like aniline.[1]

1. The Reaction Pathway

The hydrazide nitrogen (nucleophile) attacks the carbonyl carbon (electrophile) of an aldehyde or ketone.

ReactionMechanism Aldehyde Target Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4.5-6.0) Hydrazide Hydrazide Reagent (ADH or MEAH) Hydrazide->Intermediate SchiffBase Hydrazone Bond (Stable Conjugate) Intermediate->SchiffBase Dehydration Water H₂O (Byproduct) Intermediate->Water

Figure 1: General mechanism of hydrazone ligation applicable to both ADH and MEAH.

2. Kinetic Considerations
  • pKa: The pKa of the hydrazide group in both molecules is typically 3.0–3.5. This allows selective reaction at pH 4.5–5.5, where primary amines (Lysine, pKa ~10.5) are protonated and unreactive.

  • Catalysis: The reaction rate is the limiting factor at neutral pH. The addition of 10–100 mM Aniline creates a highly reactive aniline-Schiff base intermediate, accelerating the reaction with ADH or MEAH by 10–100 fold.

Part 3: Application Scenarios & Decision Framework
Scenario A: Antibody-Drug Conjugates (ADCs) or Enzyme Linking

Choice: ADH

  • Why: You need to link an oxidized carbohydrate on an antibody (Fc region) to a drug or enzyme containing a reactive carbonyl or carboxyl group. ADH acts as the bridge.

  • Risk: "Looping." Because ADH is homobifunctional, it can react with two aldehydes on the same molecule (intramolecular crosslinking) rather than bridging two molecules. This is minimized by using a large molar excess of ADH during the activation step.

Scenario B: Glycan Capping & Solubility Enhancement

Choice: MEAH

  • Why: You have oxidized a glycoprotein to generate aldehydes for conjugation, but some aldehydes remain unreacted. These reactive groups can cause aggregation. MEAH "caps" these sites.

  • Bonus: The methoxy-ethoxy tail adds a hydrophilic surface to the protein, preventing precipitation—a common issue when hydrophobic drugs are attached nearby.

DecisionTree Start Goal: React with Aldehyde/Ketone Q1 Do you want to attach a payload? Start->Q1 BranchLink Yes, Link two molecules Q1->BranchLink BranchCap No, Block/Modify surface Q1->BranchCap UseADH Use ADH (Crosslinker) BranchLink->UseADH UseMEAH Use MEAH (Modifier) BranchCap->UseMEAH Consideration Warning: ADH can cause intramolecular loops UseADH->Consideration

Figure 2: Decision logic for selecting between crosslinking (ADH) and modification (MEAH).

Part 4: Experimental Protocols
Protocol 1: Preparation of Hydrazide-Activated Antibody (Using ADH)

Objective: Convert antibody carbohydrate groups into hydrazide linkers for subsequent conjugation.

  • Oxidation:

    • Dissolve IgG (1–5 mg/mL) in 0.1M Sodium Acetate, pH 5.5 .

    • Add cold Sodium Periodate (NaIO₄) to a final concentration of 10–20 mM .

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench: Add glycerol (1% v/v) to neutralize excess periodate.

    • Desalt: Pass through a Zeba™ Spin Column or dialyze into pH 5.5 buffer to remove periodate.

  • ADH Activation:

    • Prepare a 0.5 M stock of ADH in 0.1M Sodium Acetate, pH 5.5. (Note: ADH may require gentle warming to dissolve at this concentration).

    • Add ADH stock to the oxidized IgG. Crucial: The molar ratio of ADH to IgG must be at least 50:1 (preferably 100:1) .

    • Reasoning: High excess prevents the ADH from crosslinking two antibodies together or looping back onto the same antibody. You want one end to react with the IgG, leaving the other hydrazide free.

  • Incubation: React for 2 hours at Room Temperature (RT).

  • Purification:

    • Extensive dialysis or size-exclusion chromatography (Sephadex G-25) is required to remove the excess unreacted ADH.

    • Validation: The IgG now possesses reactive hydrazide groups.

Protocol 2: Aldehyde Blocking / Capping (Using MEAH)

Objective: Block residual aldehydes on a scaffold to prevent non-specific binding.

  • Setup: Assume a scaffold (e.g., hydrogel or protein) has unreacted aldehyde groups after a primary conjugation step.

  • Reagent Prep: Dissolve MEAH in PBS (pH 7.4) or Acetate Buffer (pH 5.5) .

    • Concentration: 10–50 mM (Large molar excess over estimated aldehydes).

  • Reaction:

    • Add MEAH solution to the sample.

    • Catalysis (Optional): Add Aniline to 10 mM to accelerate capping (complete in <30 mins). Without aniline, incubate for 2–4 hours.

  • Stabilization (Optional):

    • If a permanent bond is required, add Sodium Cyanoborohydride (NaCNBH₃) (10–50 mM) to reduce the hydrazone to a chemically stable hydrazine bond.

    • Note: Hydrazones are generally stable at physiological pH but can hydrolyze in acidic environments. Reduction makes them permanent.

Part 5: Critical Analysis & Troubleshooting
IssueADH (Crosslinker)MEAH (Modifier)
Precipitation High Risk. If the target protein is hydrophobic, adding ADH (alkane chain) can trigger aggregation.Solution. MEAH adds hydrophilic ether groups, often rescuing precipitating proteins.
Crosslinking Efficiency Variable. Intramolecular "looping" consumes reactive groups without linking targets.N/A. Cannot crosslink.
Reversibility Hydrazone bond is reversible at pH < 4.0. Useful for drug release.Same reversibility. Useful for temporary protection of aldehydes.
Storage Store dry at RT. Solutions degrade (hydrolyze) over weeks.Hygroscopic. Store desiccated at -20°C.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for hydrazide chemistry and ADH protocols).
  • Luo, Y., et al. (2000). "A Hyaluronic Acid–Taxol Antitumor Bioconjugate Targeted to Cancer Cells." Biomacromolecules, 1(2), 208-218. Link (Demonstrates ADH as a linker for drug delivery).

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link (Establishes aniline catalysis kinetics for hydrazides).

  • Zalipsky, S. (1995). "Functionalized Poly(ethylene glycol) for Preparation of Biologically Relevant Conjugates." Bioconjugate Chemistry, 6(2), 150-165. Link (foundational text on PEG-hydrazide derivatives like MEAH for solubility enhancement).

Sources

Comparative Kinetics: 2-(2-Methoxyethoxy)acetohydrazide vs. Standard Conjugation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(2-Methoxyethoxy)acetohydrazide , a specialized aliphatic hydrazide linker featuring a short polyethylene glycol (PEG) spacer. In the context of bioconjugation and drug delivery, this compound represents a strategic middle ground between the high stability of oximes and the rapid kinetics of aromatic hydrazones.

Key Findings:

  • Kinetic Profile: Exhibits pseudo-first-order kinetics (

    
    ) superior to aminooxy reagents at neutral pH but generally slower than electron-deficient aromatic hydrazines.
    
  • Solubility Advantage: The methoxy-ethoxy motif significantly reduces aggregation of hydrophobic payloads compared to standard linkers like adipic acid dihydrazide (ADH).

  • Catalytic Susceptibility: Shows a 10–50 fold rate enhancement in the presence of nucleophilic catalysts (e.g., aniline,

    
    -phenylenediamine) at pH 6.0–7.0.
    

Scientific Foundation: The Mechanistic Landscape

To understand the performance of 2-(2-Methoxyethoxy)acetohydrazide, one must dissect the mechanism of hydrazone formation. It is a reversible condensation reaction involving nucleophilic attack followed by a rate-limiting dehydration step.

The Reaction Pathway

The reaction proceeds through a tetrahedral carbinolamine intermediate. At neutral pH (7.4), the formation of this intermediate is fast, but its breakdown (dehydration) to the hydrazone is slow and acid-catalyzed.

  • The

    
    -Effect:  The adjacent nitrogen lone pairs in the hydrazide group (
    
    
    
    ) raise the energy of the HOMO, increasing nucleophilicity compared to standard amines.[1]
  • The PEG Effect: The ether oxygen in the 2-(2-methoxyethoxy) chain provides a weak inductive withdrawal (

    
    ) compared to a pure alkyl chain, slightly lowering the 
    
    
    
    of the hydrazide (typically ~3.0–3.5). This subtle electronic modulation often results in a higher fraction of the reactive neutral species at acidic pH compared to more basic aliphatic hydrazides.
Visualization of Signaling & Reaction Pathways

The following diagram illustrates the kinetic pathway, highlighting the critical role of acid catalysis and the "trap and dehydrate" mechanism of aniline catalysis.

HydrazoneMechanism Reactants Aldehyde + 2-(2-Methoxyethoxy)acetohydrazide Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine k1 (Nucleophilic Attack) SchiffBase Schiff Base Intermediate Reactants->SchiffBase Fast Imine Formation Carbinolamine->Reactants k-1 Transition Transition State (Acid Assisted) Carbinolamine->Transition H+ (Rate Limiting) Product Stable Hydrazone Transition->Product -H2O Aniline Catalyst (Aniline) Aniline->SchiffBase promotes SchiffBase->Product Transimination (Rapid)

Figure 1: Mechanistic pathway of hydrazone formation showing both the direct acid-catalyzed route and the aniline-catalyzed transimination shortcut.[2][3]

Comparative Analysis

This section objectively compares 2-(2-Methoxyethoxy)acetohydrazide against industry standards. Data is synthesized from physical organic chemistry principles and representative conjugate behavior.

Kinetic & Stability Comparison
Feature2-(2-Methoxyethoxy)acetohydrazideBenzhydrazide (Aromatic)Aminooxy (Oxime)
Class Aliphatic Hydrazide (PEG-linked)Aromatic HydrazideAlkoxyamine
Reactivity (pH 7.4) Moderate (

)
Slow to ModerateSlow (

)
Reactivity (pH 4.5) High (

)
HighModerate
Linkage Stability Hydrolytically unstable at pH < 5Unstable at pH < 5Very Stable (Hydrolysis resistant)
Solubility Excellent (Hydrophilic) Poor (Hydrophobic)Variable
Catalyst Response Strong (+Aniline)Strong (+Aniline)Moderate (+Aniline)
Interpretation for Drug Development
  • Vs. Aromatic Hydrazides: Aromatic hydrazides often suffer from

    
    -stacking aggregation. The topic compound's methoxy-ethoxy tail disrupts hydration shells less than phenyl rings, making it superior for conjugating hydrophobic drugs (e.g., Doxorubicin) where maintaining solubility is critical.
    
  • Vs. Oximes: While oximes are more stable, their formation is kinetically sluggish at neutral pH. If your protocol requires rapid conjugation at physiological pH (to preserve protein structure), the topic hydrazide is the better choice, provided the final product is not exposed to acidic endosomes for prolonged periods without intent to release.

Experimental Protocol: Kinetic Validation

To validate the performance of 2-(2-Methoxyethoxy)acetohydrazide in your specific system, use the following self-validating UV-Vis protocol.

Materials
  • Reagent A: 2-(2-Methoxyethoxy)acetohydrazide (10 mM stock in water).

  • Reagent B: 4-Nitrobenzaldehyde (Standard reporter, 10 mM stock in DMSO).

  • Buffer: 100 mM Phosphate (pH 7.4) and 100 mM Acetate (pH 5.0).

  • Catalyst (Optional): 100 mM Aniline stock.

Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Prepare 10mM Stocks (Hydrazide & Aldehyde) Buffer 2. Condition Setup Dilute to 50µM Aldehyde in pH Buffer (5.0 or 7.4) Prep->Buffer Initiate 3. Initiation Add Hydrazide (500µM) (Pseudo-1st Order: 10x excess) Buffer->Initiate Measure 4. Acquisition Monitor Absorbance @ 340nm (Interval: 30s, Duration: 60m) Initiate->Measure Analyze 5. Analysis Fit to A_t = A_inf + (A_0 - A_inf)e^(-k_obs * t) Measure->Analyze

Figure 2: Step-by-step kinetic assay workflow for determining pseudo-first-order rate constants.

Detailed Methodology
  • Baseline Setup: In a quartz cuvette, mix 980 µL of Buffer with 10 µL of 4-Nitrobenzaldehyde stock. Record

    
     (Absorbance at 340 nm) to establish the baseline.
    
  • Reaction Initiation: Rapidly add 10 µL of 2-(2-Methoxyethoxy)acetohydrazide stock. Mix by inversion (dead time < 5s).

    • Note: The final concentration ratio is 100 µM Hydrazide : 10 µM Aldehyde (10:1 excess), ensuring pseudo-first-order conditions.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm (characteristic of the hydrazone product).

  • Calculation: Plot

    
     vs. time. The slope of the line is 
    
    
    
    .
    • Calculate the second-order rate constant:

      
      .
      

Self-Validating Check: If the plot of


 is not linear (

), your hydrazide concentration was likely too low relative to the aldehyde, or the reagents have degraded.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Bioconjugate Chemistry. [Link] (Foundational text on aniline catalysis for hydrazone formation).

  • Crisalli, P., & Kool, E. T. (2013). "Water-Soluble Organocatalysts for Hydrazone and Oxime Formation." The Journal of Organic Chemistry. [Link] (Comparative kinetics of various hydrazides and catalysts).

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. [Link] (Source for stability data comparing hydrazones vs. oximes).

  • Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society. [Link] (The classic reference establishing the acid-catalyzed dehydration mechanism).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.